molecular formula C7H5BrN2O B3131052 4-Bromo-3-methoxypicolinonitrile CAS No. 348635-37-0

4-Bromo-3-methoxypicolinonitrile

Cat. No.: B3131052
CAS No.: 348635-37-0
M. Wt: 213.03 g/mol
InChI Key: FVSWXCXENXZVFR-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxypicolinonitrile (CAS 348635-37-0) is a versatile brominated picolinonitrile derivative that serves as a valuable chemical building block in medicinal chemistry and organic synthesis. Its molecular formula is C7H5BrN2O, with a molecular weight of 213.03 g/mol . The compound features a picolinonitrile core functionalized with both bromo and methoxy substituents, which create reactive sites for further synthetic manipulation. The bromine atom is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of diverse carbon-based fragments. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a dipole in cycloaddition reactions, making this compound a useful intermediate for constructing more complex molecular architectures, including potential pharmaceutical agents and functional materials. Researchers should note that this compound requires careful handling and storage under an inert atmosphere at 2-8°C . According to safety information, it is classified with the signal word "Danger" and carries hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Appropriate personal protective equipment should be worn. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methoxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-11-7-5(8)2-3-10-6(7)4-9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSWXCXENXZVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Advanced Chemical Transformations of 4 Bromo 3 Methoxypicolinonitrile

Strategic Exploitation of the Bromo Substituent

The bromo substituent at the 4-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through substitution and coupling reactions. Its presence allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern synthetic chemistry. stonybrook.edu

The bromo group attached to the electron-deficient pyridine ring can be displaced by nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), and the halogen is subsequently expelled. pressbooks.pub For the reaction to proceed, the pyridine ring must be sufficiently activated by electron-withdrawing groups, which is the case for 4-Bromo-3-methoxypicolinonitrile due to the presence of the nitrile and the ring nitrogen.

The bromo substituent is an ideal partner for a wide range of transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecules. stonybrook.edunih.gov These reactions typically involve a palladium catalyst and proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The Suzuki reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. wikipedia.orgrsc.org It is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org The reactivity of the halide partner generally follows the trend I > Br > Cl. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne to form an internal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This method is exceptionally useful for creating carbon-carbon bonds under mild conditions and has been applied in the synthesis of pharmaceuticals and organic materials. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed. researchgate.netlibretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It is a palladium-catalyzed process that requires a base and specific phosphine (B1218219) ligands to facilitate the reaction. acsgcipr.org The Buchwald-Hartwig amination has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products, largely replacing harsher classical methods. wikipedia.orgacsgcipr.org The reaction can even be adapted to use ammonia (B1221849) equivalents to furnish primary anilines. wikipedia.org

Table 3: Overview of Cross-Coupling Reactions at the Bromo Position This table summarizes key cross-coupling reactions applicable to the bromo substituent.

Reaction Name Coupling Partner Bond Formed Catalyst System Key Features
Suzuki-Miyaura libretexts.orgwikipedia.org Boronic Acid/Ester (R-B(OH)₂) C-C (sp²-sp²) Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) nih.gov Mild conditions, high functional group tolerance, low toxicity of reagents. wikipedia.org
Sonogashira wikipedia.orgorganic-chemistry.org Terminal Alkyne (R-C≡CH) C-C (sp²-sp) Pd catalyst, Cu(I) co-catalyst, Amine base wikipedia.org Direct alkynylation of aryl halides, useful for conjugated systems. wikipedia.org
Buchwald-Hartwig wikipedia.orglibretexts.org Amine (R₂NH) C-N Pd catalyst, Phosphine ligand, Base (e.g., t-BuOK) researchgate.net Versatile method for C-N bond formation, wide amine scope. wikipedia.orgacsgcipr.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The electron-deficient nature of the pyridine ring in this compound makes the C4-Br bond susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

The Suzuki-Miyaura coupling is a widely used method for forming biaryl compounds by reacting an aryl halide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of the boron reagents. libretexts.org For a substrate like this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a 4-aryl-3-methoxypicolinonitrile. The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronate species (formed from the boronic acid and base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Electron-rich boronic acids have been shown to produce good yields in couplings with brominated pyrimidines. acsgcipr.org

The Stille coupling utilizes organostannanes as the coupling partners for organic halides. wikipedia.orgorganic-chemistry.org A key advantage of Stille reactions is the stability and functional group tolerance of the organotin reagents, although their toxicity is a drawback. organic-chemistry.orgnrochemistry.com The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.com The reaction can be tuned for chemoselectivity, for instance, by the addition of ligands or salts. wikipedia.org

The Negishi coupling employs organozinc reagents, which are among the most reactive organometallics for cross-coupling, often allowing for milder reaction conditions and exhibiting high functional group compatibility. organic-chemistry.orgthermofisher.com The reaction of this compound with an arylzinc reagent in the presence of a palladium or nickel catalyst would lead to the corresponding 4-aryl derivative. organic-chemistry.org These reactions are known for their high reactivity, regio- and stereoselectivity. thermofisher.com

Below is a table summarizing typical conditions for these reactions as they would apply to this compound.

Reaction Catalyst Ligand Base Solvent Typical Conditions
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂PPh₃, Buchwald ligandsK₃PO₄, Na₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF70-120 °C
Stille Pd(PPh₃)₄, Pd₂(dba)₃AsPh₃, PPh₃Not always requiredDMF, Toluene, THF40-110 °C, sometimes with Cu(I) additive
Negishi Pd(PPh₃)₄, NiCl₂(dppe)PPh₃, dppeNot requiredTHF, DMFRoom temperature to 80 °C
Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods. wikipedia.org These reactions are particularly useful for forming carbon-heteroatom bonds. The Ullmann reaction traditionally involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of stoichiometric copper at high temperatures. wikipedia.orgorganic-chemistry.org Modern variations often use catalytic amounts of copper with ligands, allowing for milder reaction conditions. wikipedia.org For this compound, an Ullmann-type reaction could be employed to introduce O-, N-, or S-linked substituents at the C4 position.

The Buchwald-Hartwig amination , while predominantly palladium-catalyzed, also has copper-catalyzed variants. acsgcipr.orgwikipedia.org This reaction is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines. wikipedia.orglibretexts.org The reaction of this compound with an amine under Buchwald-Hartwig conditions would yield the corresponding 4-amino-3-methoxypicolinonitrile derivative. libretexts.org These reactions typically require a base and are known for their broad substrate scope and functional group tolerance. acsgcipr.orglibretexts.org

Stereo- and Regioselective Transformations Induced by Bromine

The bromine atom at the C4 position of this compound directs the regioselectivity of cross-coupling reactions to this specific position. In the context of atropisomerism, which arises from restricted rotation around a single bond, the introduction of a bulky substituent at the C4 position adjacent to the C3-methoxy group could potentially lead to the formation of stable atropisomers. Studies on the Suzuki-Miyaura coupling of substituted arylpyridines have shown that regio- and atropselective reactions can occur, leading to chiral atropisomeric products. nih.gov The rotational barrier of these atropisomers can be influenced by the nature of the substituents. nih.gov For this compound, coupling with an ortho-substituted phenylboronic acid could result in atropisomers due to hindered rotation around the newly formed C-C bond.

Transformations Involving the Methoxy (B1213986) Group

The methoxy group at the C3 position is generally stable but can be cleaved to reveal a hydroxyl group. A chemoselective demethylation method for methoxypyridine derivatives has been developed using L-selectride in refluxing THF, which has been shown to be effective for 4-methoxypyridine. researchgate.netelsevierpure.com This method demonstrates selectivity for the demethylation of the methoxypyridine over anisole, indicating its potential applicability to this compound, which contains an electron-deficient pyridine ring. The resulting 4-bromo-3-hydroxypicolinonitrile (B15367751) would be a valuable intermediate for further functionalization.

Pyridine Ring Modification and Skeletal Editing

Recent advances in synthetic methodology have enabled the modification of the pyridine core itself, offering powerful strategies for creating novel molecular scaffolds.

Dearomatization-Rearomatization Pathways

The functionalization of pyridines can be achieved through a dearomatization-rearomatization strategy. researchgate.netnih.gov This approach involves the initial dearomatization of the pyridine ring, often by reaction with an activating agent, to form a more reactive dihydropyridine (B1217469) intermediate. nih.govmdpi.com This intermediate can then undergo functionalization, followed by a rearomatization step to restore the aromatic pyridine ring, now bearing a new substituent. researchgate.net While direct functionalization of the electron-deficient pyridine ring can be challenging, this strategy provides a versatile route to access a wide range of substituted pyridines that would be difficult to synthesize otherwise. nih.gov

Nitrogen-to-Carbon Atom Transmutation for Benzene (B151609) Analogs

A more profound transformation is skeletal editing, which involves the replacement of atoms within the molecular framework. rsc.orgresearchgate.net Recent research has demonstrated the transmutation of the nitrogen atom in a pyridine ring to a carbon atom, effectively converting a pyridine into a benzene analog. rsc.orgresearchgate.netrsc.org This process can proceed through a sequence of ring-opening of the pyridine, followed by olefination, electrocyclization, and aromatization. rsc.orgresearchgate.net This remarkable transformation allows for the installation of a functionalized carbon atom in place of the nitrogen, opening up new avenues for molecular design. rsc.org The application of this methodology to a substrate like this compound could potentially lead to the synthesis of highly substituted and functionalized benzene derivatives. researchgate.net This "psychiatric drug flipping" concept, where skeletal editing can produce new, precise molecules, highlights the potential of such strategies in medicinal chemistry. nih.govchemistryworld.com

Regioselective C-H Functionalization (e.g., Difluoromethylation, Amination)

Detailed research findings and data tables for the regioselective C-H functionalization of this compound are not available in the current scientific literature.

Emerging Research Applications and Future Perspectives for 4 Bromo 3 Methoxypicolinonitrile

Utilization in the Synthesis of Biologically Relevant Molecules and Advanced Ligands

The structure of 4-Bromo-3-methoxypicolinonitrile makes it an important intermediate in the synthesis of molecules with potential biological activity and for the creation of sophisticated ligands for metal coordination. The presence of the bromine atom, typically at the 4-position, provides a reactive handle for introducing a wide array of functional groups through cross-coupling reactions.

Researchers have utilized related brominated heterocyclic nitriles as key intermediates in the synthesis of potent enzyme inhibitors. For instance, the synthesis of quinoline-based inhibitors, such as those targeting the PI3K/mTOR pathway, often involves intermediates where a bromo-substituted ring is coupled with another amine-containing fragment. researchgate.netnih.gov 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile serves as a critical intermediate for quinoline (B57606) inhibitors, highlighting the strategic importance of a bromo-substituent in building complex, biologically active molecules. researchgate.net The picolinonitrile scaffold itself is a component of various enzyme inhibitors, and the bromo-methoxy substitution pattern of this compound offers a specific platform for developing new derivatives.

In the field of coordination chemistry, the pyridine (B92270) nitrile moiety is a well-established ligand component. The nitrogen of the pyridine ring and the nitrile group can both coordinate to metal centers. The functional groups on this compound allow for its incorporation into larger, multi-topic ligands. Through reactions that replace the bromine atom, this compound can be linked to other ligand systems, such as bipyridines or terpyridines, to form bridging ligands capable of coordinating multiple metal ions. arkat-usa.org This is crucial for the development of advanced materials with specific electronic or photophysical properties.

Development of Novel Catalytic Systems for Functionalization and Transformation

The functionalization of this compound is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is a prime site for reactions like the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds. The development of efficient catalytic systems is essential for maximizing the yield and selectivity of these transformations.

The Suzuki-Miyaura reaction is frequently used to couple aryl bromides, like this compound, with various boronic acids. nih.govresearchgate.net This reaction is typically catalyzed by a palladium(0) complex. The choice of catalyst, ligand, base, and solvent are all critical for the success of the coupling. nih.gov For example, systems involving catalysts like Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) in the presence of a base such as potassium carbonate or potassium phosphate (B84403) are commonly employed. researchgate.netmdpi.com These reactions facilitate the introduction of new aryl or heteroaryl groups at the 4-position of the picolinonitrile ring.

Below is a table summarizing typical catalytic systems used for the functionalization of related bromo-substituted aromatic compounds.

Component Examples Function
Catalyst Tetrakis(triphenylphosphine)palladium(0), Pd(dppf)Cl2Facilitates the oxidative addition/reductive elimination cycle.
Ligand Triphenylphosphine (often part of the catalyst complex)Stabilizes the palladium center and influences reactivity.
Base K₂CO₃, K₃PO₄, Na₂CO₃Activates the boronic acid and neutralizes acid byproducts.
Solvent 1,4-Dioxane/Water, Ethanol, TolueneSolubilizes reactants and influences reaction temperature and rate.
Reactant Arylboronic acidsProvides the new carbon-based functional group.

The optimization of these catalytic systems continues to be an active area of research, with a focus on improving reaction efficiency, broadening the scope of compatible functional groups, and reducing catalyst loading.

Integration into Rational Drug Design and Scaffold Diversification Strategies

In medicinal chemistry, the concept of a molecular scaffold is central to drug discovery. A scaffold is a core structure to which various functional groups can be attached to create a library of related compounds for biological screening. This compound is an excellent example of a molecule that can be used as a versatile scaffold.

The picolinonitrile core is present in a number of biologically active compounds. The strategic placement of the bromo and methoxy (B1213986) groups on this scaffold allows for systematic modification and diversification. The bromine atom, as a key reactive point, enables the use of parallel synthesis techniques to introduce a wide range of substituents via cross-coupling reactions. mdpi.com This process of scaffold diversification is a cornerstone of rational drug design, allowing chemists to explore the structure-activity relationship (SAR) of a compound series.

By modifying the group at the 4-position, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to enhance its interaction with a biological target, such as an enzyme or receptor. nih.gov The methoxy group at the 3-position also influences the electronic nature of the pyridine ring and can participate in hydrogen bonding interactions within a protein binding pocket. The ability to generate a large number of analogs from a single, well-defined starting material like this compound makes it a valuable tool in the quest for new therapeutic agents. nih.gov

Advanced Methodologies for Spectroscopic and Computational Characterization

The precise characterization of molecular structure and properties is fundamental to understanding reactivity and function. A combination of advanced spectroscopic and computational methods is applied to elucidate the features of this compound and its derivatives. While specific studies on this exact molecule are not widely published, data from closely related analogs like 4-bromo-3-methylbenzonitrile (B1271910) provide significant insight into the methodologies used. orientjchem.orgresearchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy, is used to identify the characteristic vibrational modes of the molecule. orientjchem.org For example, the stretching vibration of the nitrile group (C≡N) typically appears as a strong band in the infrared spectrum, while the carbon-bromine (C-Br) stretching and bending vibrations are found at lower frequencies. orientjchem.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data. orientjchem.org DFT calculations can predict geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties. These calculations help in the definitive assignment of complex spectra and provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), which are crucial for predicting reactivity. orientjchem.orgresearchgate.net

The table below shows representative vibrational frequencies for a similar molecule, 4-bromo-3-methylbenzonitrile, as determined by experimental and computational methods. orientjchem.org

Vibrational Mode Observed FTIR (cm⁻¹) Observed FT-Raman (cm⁻¹) Calculated (DFT) (cm⁻¹)
C≡N Stretch2217-2331
C-C Ring Stretch1569, 1492, 14111612, 1569, 14161612, 1569, 1411
C-H Bending1023, 888, 81110401022, 965, 815
C-Br Stretch/Bend-254, 522266, 572

These advanced characterization techniques provide a detailed understanding of the structural and electronic landscape of this compound, which is essential for its application in synthesis and materials science.

Contributions to Sustainable Chemical Synthesis and Method Development

The principles of green chemistry aim to make chemical processes more environmentally benign, efficient, and less wasteful. The synthesis and functionalization of this compound can be approached through methods that align with these principles.

The development of catalytic systems for cross-coupling reactions has increasingly focused on sustainability. This includes the use of water as a solvent, which reduces the reliance on volatile organic compounds (VOCs). researchgate.net Furthermore, research into highly active catalysts allows for lower catalyst loadings, minimizing contamination of the final product with heavy metals like palladium. The development of recyclable catalysts is another key area that contributes to more sustainable chemical production. researchgate.net

High-yield reactions, such as the Suzuki coupling often used to functionalize this compound, contribute to sustainability by having high atom economy and generating less waste. researchgate.net As synthetic methodologies continue to advance, the application of these greener approaches to the synthesis and transformation of specialty chemicals like this compound will be crucial for reducing the environmental footprint of chemical manufacturing.

Q & A

Q. What are the recommended synthetic pathways for 4-bromo-3-methoxypicolinonitrile, and how can researchers optimize reaction conditions?

Methodological Answer: The synthesis of brominated picolinonitrile derivatives typically involves bromination, substitution, and nitrile functionalization. A validated approach involves starting with a precursor such as 3-hydroxypicolinonitrile, followed by bromination at the 4-position using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C). Methoxy group introduction can be achieved via nucleophilic substitution using methanol and a base (e.g., NaH) . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1.2–1.5 equivalents of brominating agent), and ensuring anhydrous conditions to minimize hydrolysis side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. The methoxy group typically appears as a singlet (~δ 3.8–4.0 ppm), while aromatic protons resonate between δ 7.5–8.5 ppm. ¹³C NMR distinguishes nitrile carbons (~δ 115–120 ppm) and brominated aromatic carbons (deshielded to ~δ 130–135 ppm) .
  • Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight (calc. for C₇H₅BrN₂O: 212.96 g/mol) and isotopic patterns for bromine .
  • X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction resolves bond angles and spatial arrangement, as demonstrated in related brominated aniline derivatives .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom at the 4-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Researchers should employ Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids or amines in degassed solvents (e.g., dioxane/DMF). The methoxy group directs electrophilic substitution, so regioselectivity must be confirmed via computational modeling (DFT) or competitive experiments . Control reaction parameters (temperature: 80–110°C; catalyst loading: 2–5 mol%) to maximize yields .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Use ethanol/water (3:1) or dichloromethane/hexane mixtures.
  • Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (10–20% gradient). Monitor fractions via UV-Vis (λ = 254 nm).
  • HPLC : For high-purity requirements (>98%), use a C18 column with acetonitrile/water (70:30) mobile phase .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of brominated compound vapors.
  • Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for material science applications?

Methodological Answer: Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model HOMO-LUMO gaps, electrostatic potential surfaces, and dipole moments. Basis sets (e.g., B3LYP/6-311+G(d,p)) optimize geometry, while TD-DFT predicts UV-Vis absorption spectra. Validate results against experimental data (e.g., cyclic voltammetry for redox potentials) .

Q. What mechanistic pathways explain competing side reactions during the bromination of 3-methoxypicolinonitrile?

Methodological Answer: Bromination may proceed via electrophilic aromatic substitution (EAS) or radical pathways. EAS dominates in polar aprotic solvents (e.g., DCM), with Br⁺ generated from Br₂ or NBS. Radical pathways (initiated by AIBN) can lead to polybromination. Use kinetic studies (variable-time NMR) and radical quenchers (TEMPO) to distinguish pathways .

Q. How does this compound serve as a precursor in pharmaceutical intermediate synthesis?

Methodological Answer: The nitrile group can be hydrolyzed to carboxylic acids (using H₂SO₄/H₂O) or reduced to amines (LiAlH₄). The bromine atom facilitates cross-coupling to generate biaryl structures, common in kinase inhibitors or antiviral agents. Case studies include analogs of misoprostol intermediates .

Q. What experimental strategies resolve contradictions between theoretical and observed spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR chemical shifts (e.g., methoxy group) may arise from solvent effects or crystal packing. Use temperature-variable NMR or solid-state NMR to assess conformational dynamics. For IR spectra, compare experimental (ATR-FTIR) and computed vibrational modes, adjusting scaling factors (0.96–0.98) .

Q. How can structural modifications at the 3-methoxy position enhance the compound’s utility in catalysis or supramolecular chemistry?

Methodological Answer: Replace the methoxy group with stronger electron-donating groups (e.g., -NH₂) to modulate electronic effects. Steric bulk (e.g., -OCH₂Ph) can influence ligand-metal coordination in catalysis. Synthesize derivatives via nucleophilic substitution or Pd-catalyzed alkoxylation, then screen for catalytic activity in C–C bond-forming reactions .

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